

Thermochemical Profile of 1,3-Dibromopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromopropane*

Cat. No.: *B1216051*

[Get Quote](#)

For immediate release:

This technical guide provides a comprehensive overview of the essential thermochemical data for **1,3-dibromopropane** (CAS: 109-64-8). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise thermodynamic values for modeling, process design, and safety assessments. This document summarizes key thermochemical properties, details the experimental methodologies for their determination, and presents a logical workflow for these experimental evaluations.

Core Thermochemical Data

The thermochemical properties of **1,3-dibromopropane** have been determined through various experimental techniques. The following tables present a consolidated summary of the available quantitative data for its liquid and phase-change characteristics.

Table 1: Condensed Phase Thermochemical Data

Property	Value	Units	Temperature (K)	Reference
Liquid Phase Heat Capacity (Cp,liquid)	163.7	J/mol·K	298.15	Shehatta, 1993[1][2]
Liquid Phase Heat Capacity (Cp,liquid)	156.1	J/mol·K	245.7	Crowe and Smyth, 1950[1] [2]
Liquid Phase Heat Capacity (Cp,liquid)	159.0	J/mol·K	298	Kurbatov, 1948[1][2]

Table 2: Phase Change Data

Property	Value	Units	Method	Reference
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	47.46	kJ/mol	N/A	Majer and Svoboda, 1985[1][2]
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	47.6	kJ/mol	Gas Chromatography	Carson, Laye, et al., 1994[1][2]
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	47.45 ± 0.10	kJ/mol	Calorimetry	Wadso, 1968[1][2]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	14.65	kJ/mol	N/A	Not specified
Entropy of Fusion ($\Delta_{\text{fus}}S$)	61.4	J/mol·K	N/A	Crowe and Smyth, 1950[1][3][4]
Normal Boiling Point (T _{boil})	430 ± 70	K	Average of 7 values	N/A[1][2]
Normal Melting Point (T _{fus})	238.95	K	N/A	Timmermans, 1952[1][2]
Normal Melting Point (T _{fus})	237.0	K	N/A	Timmermans, 1922[1][2]
Normal Melting Point (T _{fus})	238.85	K	N/A	Timmermans, 1921[1][2]
Triple Point Temperature (T _{triple})	238.6	K	N/A	Crowe and Smyth, 1950[1][2]

Experimental Protocols

The determination of the thermochemical data presented above relies on established laboratory techniques. While the specific details of the original experiments are found in the cited literature, this section outlines the general methodologies employed for such measurements.

Determination of Heat Capacity (Cp)

The heat capacity of liquid **1,3-dibromopropane** is typically measured using calorimetry.

Methodology: Adiabatic or Heat Conduction Calorimetry

- Sample Preparation: A precisely weighed sample of high-purity **1,3-dibromopropane** is placed in a sealed calorimetric cell.
- Apparatus Setup: The cell is placed within a calorimeter, which is designed to be either an adiabatic system (minimizing heat exchange with the surroundings) or a heat conduction calorimeter where heat flow is precisely measured.
- Heating: A known amount of electrical energy is supplied to the sample through a heater, causing a temperature increase.
- Temperature Measurement: The temperature change of the sample is monitored with high-precision thermometers.
- Calculation: The heat capacity is calculated from the electrical energy supplied, the mass of the sample, and the observed temperature rise. For accurate results, the heat capacity of the calorimeter itself is determined in a separate calibration experiment.

Determination of Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)

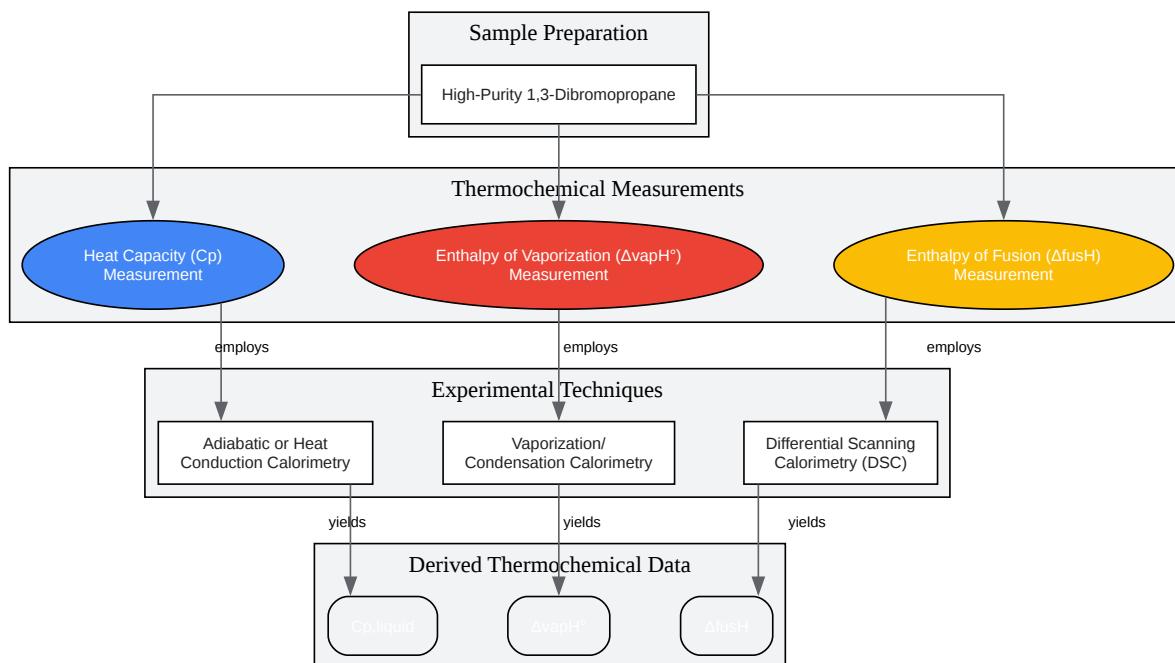
The enthalpy of vaporization can be determined by several calorimetric methods, including vaporization calorimetry and condensation calorimetry.

Methodology: Vaporization Calorimetry

- Sample Preparation: A known mass of **1,3-dibromopropane** is placed in a vaporization vessel within a calorimeter.

- **Vaporization:** The liquid is vaporized at a constant temperature and pressure. This can be achieved by heating the sample or by reducing the pressure. In some setups, a current of inert gas is used to facilitate vaporization.
- **Heat Measurement:** The heat absorbed by the sample during vaporization is measured by the calorimeter. This corresponds to the enthalpy of vaporization.
- **Mass Determination:** The amount of vaporized sample is determined by weighing the vaporization vessel before and after the experiment.

Determination of Enthalpy of Fusion ($\Delta_{\text{fus}}H$)


Differential Scanning Calorimetry (DSC) is a common technique for measuring the enthalpy of fusion.

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample Preparation:** A small, accurately weighed sample of **1,3-dibromopropane** is hermetically sealed in a sample pan. An empty pan is used as a reference.
- **Apparatus Setup:** The sample and reference pans are placed in the DSC instrument.
- **Temperature Program:** The instrument heats both pans at a constant rate.
- **Heat Flow Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs energy, resulting in an endothermic peak in the heat flow signal.
- **Calculation:** The area under the melting peak is integrated to determine the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of **1,3-dibromopropane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for thermochemical data determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]

- 2. kpfu.ru [kpfu.ru]
- 3. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 4. Enthalpies of vaporization of organic compounds : | Library Search [libcat.canterbury.ac.nz]
- To cite this document: BenchChem. [Thermochemical Profile of 1,3-Dibromopropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216051#thermochemical-data-for-1-3-dibromopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com